molecular formula C15H22N2O3 B5316353 2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide

2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B5316353
M. Wt: 278.35 g/mol
InChI Key: BLRDBQDZQBCKHV-UHFFFAOYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and an acetamide group attached to a methoxyphenyl ring

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-11-8-17(9-12(2)20-11)10-15(18)16-13-6-4-5-7-14(13)19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRDBQDZQBCKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2,6-dimethylmorpholine with 2-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylmorpholin-4-yl)-2-(2-methoxyphenyl)ethanamine
  • 2-(2,6-dimethylmorpholin-4-yl)-N-(2-hydroxyphenyl)acetamide

Uniqueness

2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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